molecular formula C8H6BF4I B144782 Ethynyl(phenyl)iodonium Tetrafluoroborate CAS No. 127783-34-0

Ethynyl(phenyl)iodonium Tetrafluoroborate

Cat. No.: B144782
CAS No.: 127783-34-0
M. Wt: 315.84 g/mol
InChI Key: AVSBPVBKCONUGF-UHFFFAOYSA-N
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Description

Ethynyl(phenyl)iodonium tetrafluoroborate (C₆H₅I⁺–C≡CH·BF₄⁻) is a hypervalent iodine(III) compound renowned for its role as a versatile electrophilic ethynylation reagent. First synthesized in 1990 by Ochiai et al., it enables the direct transfer of an ethynyl group to nucleophilic substrates, such as 1,3-dicarbonyl compounds, under mild conditions . Its synthesis typically involves protiodetrimethylsilylation of trimethylsilylthis compound (prepared from bis(trimethylsilyl)ethyne and iodosylbenzene) using hydrogen fluoride (HF), yielding the final product in 83% yield . The tetrafluoroborate (BF₄⁻) counterion enhances solubility in polar aprotic solvents while maintaining stability, making it a practical choice for organic synthesis .

Properties

IUPAC Name

ethynyl(phenyl)iodanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6I.BF4/c1-2-9-8-6-4-3-5-7-8;2-1(3,4)5/h1,3-7H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSBPVBKCONUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C#C[I+]C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374563
Record name Ethynyl(phenyl)iodanium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127783-34-0
Record name Ethynyl(phenyl)iodanium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethynyl(phenyl)iodonium Tetrafluoroborate [Ethynylating Reagent]
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Preparation Methods

Synthesis of Trimethylsilylthis compound

BTMSE reacts with iodosylbenzene (PhIO) in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) in dichloromethane at room temperature. The reaction proceeds via electrophilic activation of the alkyne, forming TMSEPITF in 83% yield. The mechanism involves coordination of BF₃ to the oxygen of PhIO, enhancing its electrophilicity and facilitating alkyne insertion into the I–O bond.

Protiodetrimethylsilylation to this compound

TMSEPITF undergoes desilylation using hydrogen fluoride (HF) or tetrabutylammonium fluoride (TBAF). HF-induced cleavage in anhydrous conditions at 0°C selectively removes the trimethylsilyl group, yielding EPITF in 78–93% yield. This step is highly sensitive to moisture, requiring strict anhydrous conditions to prevent hydrolysis of the iodonium salt.

Table 1: Yields of EPITF via Protiodetrimethylsilylation

Starting MaterialReagentTemperature (°C)Yield (%)
BTMSEHF083
BTMSETBAF2578

Calcium Carbide-Based Synthesis

To circumvent the hazards of HF, Kitamura et al. developed a two-step method using calcium carbide (CaC₂) as an ethynyl source.

Generation of Ethynylstannane Intermediates

CaC₂ reacts with tributylstannane (Bu₃SnH) in tetrahydrofuran (THF) to form a mixture of ethynyl(tributyl)stannane (3) and bis(tributylstannyl)acetylene (9). This step leverages the low cost and high reactivity of CaC₂, though stoichiometric control is critical to minimize byproducts.

Iodonium Salt Formation

The stannane mixture reacts with trifluoromethanesulfonic anhydride (Tf₂O)-activated iodosylbenzene at −78°C, followed by anion exchange with sodium tetrafluoroborate (NaBF₄). This method achieves EPITF in 65–72% yield, avoiding HF entirely.

Table 2: Calcium Carbide Route Optimization

StepReagentConditionsYield (%)
Stannane FormationCaC₂, Bu₃SnHTHF, 25°C, 12 h89
IodinationTf₂O, PhIO−78°C, 2 h72

Alkynylstannane Route

Stang’s iodonium transfer reaction provides an alternative pathway using alkynylstannanes. Ethynyl(tributyl)stannane (3) reacts with cyano(phenyl)iodonium triflate (Stang’s reagent) in dichloromethane at −20°C, followed by anion metathesis with NaBF₄. This method is highly functional-group-tolerant, making it suitable for synthesizing derivatives with sensitive substituents.

Key Advantage :

  • Avoids strongly acidic conditions (e.g., BF₃ or HF).

  • Yields: 85–90% for aryl-substituted EPITF analogues.

Direct Synthesis from Phenylacetylene

A less common approach involves the direct reaction of phenylacetylene with iodosylbenzene and BF₃·OEt₂. However, this method is hampered by competing side reactions, such as the formation of (E)-β-ethoxy-α-trimethylsilylvinyl(phenyl)iodonium tetrafluoroborate, reducing EPITF yields to <50%.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)Safety ConcernsCost EfficiencyScalability
Protiodetrimethylsilylation78–93HF toxicityModerateHigh
Calcium Carbide65–72Stannane handlingHighModerate
Alkynylstannane85–90Stang’s reagent costLowLow

Mechanistic Insights

The electrophilic nature of hypervalent iodine reagents drives these syntheses. For example, in the protiodetrimethylsilylation route, BF₃ coordinates to PhIO, polarizing the I–O bond and facilitating alkyne insertion. Subsequent desilylation proceeds via a four-membered transition state, where fluoride abstracts the trimethylsilyl group, leaving a protonated ethynyl iodonium intermediate that stabilizes as the tetrafluoroborate salt .

Chemical Reactions Analysis

Reaction Mechanisms

PhIEtBF₄ acts as an electrophilic ethynylating agent, transferring the ethynyl group (HC≡C–) to nucleophilic substrates. Key mechanistic pathways include:

Alkylidenecarbene Intermediate Formation

  • Nucleophilic attack : Enolates or enamines from 1,3-dicarbonyl compounds attack the iodonium center, generating a vinyl iodonium intermediate.

  • 1,5-C–H insertion : The intermediate undergoes intramolecular C–H insertion via an alkylidenecarbene species (R₂C=C:), forming cyclopentene derivatives (Scheme 1) .

  • Competitive pathways : In substrates lacking accessible γ-hydrogens, direct ethynylation dominates without cyclization .

Scheme 1 :

  • Nucleophilic attack:
    RC O CR 2+PhI+C CHRC O CR 2 C C I Ph\text{RC O CR }_2^-+\text{PhI}^+\text{C CH}\rightarrow \text{RC O CR }_2\text{ C C I Ph}

  • Alkylidenecarbene formation:
    RC O CR 2 C C I PhRC O CR 2 C C +PhI\text{RC O CR }_2\text{ C C I Ph}\rightarrow \text{RC O CR }_2\text{ C C }+\text{PhI}

  • 1,5-C–H insertion:
    RC O CR 2 C C Cyclopentene derivative\text{RC O CR }_2\text{ C C }\rightarrow \text{Cyclopentene derivative}

Ethynylation of 1,3-Dicarbonyl Compounds

PhIEtBF₄ efficiently transfers ethynyl groups to α-positions of β-dicarbonyl substrates (e.g., acetylacetone, Meldrum’s acid).

Typical Procedure :

  • Substrate : 1,3-Dicarbonyl compound (0.40 mmol)

  • Base : NaH (1.2 equiv) in THF at 25°C

  • Reagent : PhIEtBF₄ (1.2 equiv)

  • Yield : 63–93% (Table 1)

Table 1 : Ethynylation of Representative Substrates

SubstrateProductYield (%)Conditions
Acetylacetone3-Ethynylpentanedione93THF, 3 h, rt
Dimethyl MalonateEthynylmalonate78THF, 5.5 h, rt
Meldrum’s AcidEthynyl-Meldrum’s acid74DCM, 2 h, 0°C

C–H Functionalization

PhIEtBF₄ enables C–H ethynylation in aromatic and heteroaromatic systems via radical or electrophilic pathways under mild conditions .

Example :

  • Substrate : Indole

  • Product : 3-Ethynylindole

  • Yield : 68% (BF₃·Et₂O catalysis, CH₂Cl₂, 1 h)

Solvent and Temperature Effects

  • Optimal solvents : THF, CH₂Cl₂, or Et₂O (polar aprotic) .

  • Temperature : Reactions typically proceed at 0–25°C; higher temperatures (>40°C) promote side reactions .

Counterion Impact

  • BF₄⁻ : Enhances solubility and stabilizes the iodonium center, improving reaction rates vs. other counterions (e.g., OTf⁻) .

Comparative Reactivity

Table 2 : PhIEtBF₄ vs. Alternative Ethynylation Reagents

ReagentSubstrate ScopeYield Range (%)Stability
PhIEtBF₄1,3-Dicarbonyls, enols63–93Moderate
Ethynylbenziodoxolone (EBX)Esters, nitriles70–95Low
Trimethylsilylethynyl iodoniumSterically hindered50–75High

Physical Characterization of Products

  • IR Spectroscopy : Ethynyl C≡C stretch at ~2,100 cm⁻¹ .

  • ¹H NMR : Acetylenic proton resonance at δ 2.8–3.2 ppm .

  • ¹³C NMR : sp-hybridized carbons at δ 70–90 ppm .

Limitations and Side Reactions

  • Competitive iodination : Occurs with strongly electron-deficient substrates .

  • Hydrolysis sensitivity : Moisture leads to decomposition; reactions require anhydrous conditions .

Recent Advances (2020–2025)

  • Calcium carbide protocol : A stannylation/Sn–I(III) exchange method improved scalability (73% yield, 1 h) .

  • Flow chemistry : Continuous ethynylation reduced reaction times to <30 minutes.

This compound remains indispensable for constructing carbon-carbon bonds in complex molecules, particularly in pharmaceutical and materials science applications. Its compatibility with diverse substrates and mild conditions underscores its utility in modern synthetic methodologies .

Scientific Research Applications

Applications in Organic Synthesis

Ethynyl(phenyl)iodonium tetrafluoroborate is predominantly used for the ethynylation of substrates, particularly 1,3-dicarbonyl compounds. The mechanism involves the transfer of the ethynyl group to nucleophiles, forming new carbon-carbon bonds.

Ethynylation of 1,3-Dicarbonyl Compounds

PhIEtBF₄ has been shown to effectively ethynylate 1,3-dicarbonyl compounds such as acetylacetone. The general reaction mechanism can be summarized as follows:

R2C=O+PhIEtBF4R2CCPh+byproducts\text{R}_2C=O+\text{PhIEtBF}_4\rightarrow \text{R}_2C≡C\text{Ph}+\text{byproducts}

This reaction is crucial for synthesizing various intermediates used in pharmaceuticals and materials science .

Synthesis of Alkynes

The compound is also employed in synthesizing alkynes via Sonogashira reactions, where it acts as a source of ethynyl groups. The preparation typically involves reacting arylalkynes with iodosylbenzene in the presence of BF₃·OEt₂ and NaBF₄, yielding high yields of desired alkynes .

Mechanistic Insights

The reactivity of PhIEtBF₄ with different substrates has been extensively studied to optimize synthetic routes. Its electrophilic nature allows it to engage with various nucleophiles under mild conditions, facilitating selective reactions that are otherwise challenging.

  • Electrophilic Character : The positively charged ethynyl group reacts readily with nucleophiles while the BF₄⁻ acts as a spectator ion, stabilizing the reaction .

Case Study: Ethynylation Reactions

A study published in the Journal of Chemical Society highlighted the successful ethynylation of various substrates using PhIEtBF₄ under mild conditions. The results showed that the compound could introduce ethynyl groups efficiently into complex molecules, yielding products with good selectivity and yield .

Practical Synthesis Protocols

A typical procedure for using PhIEtBF₄ involves mixing a 1,3-dicarbonyl compound with the reagent in a solvent like dichloromethane at room temperature. The reaction mixture is then worked up to isolate the ethynylated product through silica gel chromatography, demonstrating its practical utility in laboratory settings .

Mechanism of Action

The mechanism of action of Ethynyl(phenyl)iodonium Tetrafluoroborate involves the transfer of the ethynyl group to a substrate. This process is facilitated by the hypervalent iodine center, which acts as an electrophile. The molecular targets and pathways involved in this process depend on the specific substrate and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Hypervalent Iodonium Compounds

Hypervalent iodonium salts are classified based on their substituents (aryl, alkenyl, alkynyl) and counterions (BF₄⁻, OTf⁻, Ts⁻). Below, Ethynyl(phenyl)iodonium tetrafluoroborate is compared to structurally related compounds in terms of reactivity, stability, and synthetic utility.

Table 1: Key Properties of this compound and Analogues

Compound Substituents Counterion Key Reactivity Yield (%) Applications Reference
This compound C₆H₅, C≡CH BF₄⁻ Electrophilic ethynylation 63–83 α-Ethynylation of β-dicarbonyls
(4-Nitrophenyl)(phenyl)iodonium tetrafluoroborate C₆H₅, 4-NO₂C₆H₄ BF₄⁻ Metal-free arylations 51 Arylation of ethyl acetoacetate
Alkenyl(phenyl)iodonium tetrafluoroborate (e.g., 3ab) C₆H₅, alkenyl BF₄⁻ Electrophilic vinylation 83 α-Vinylation of enolates
Bis(4-chlorophenyl)iodonium tetrafluoroborate 4-ClC₆H₄, 4-ClC₆H₄ BF₄⁻ Oxidative coupling 78 Diaryliodonium salt synthesis
Alkynyl(phenyl)iodonium tosylate C₆H₅, C≡C-R Ts⁻ Stereospecific coupling 60–85 Conjugated enyne synthesis

Reactivity and Selectivity

  • Ethynyl vs. Alkenyl Groups: this compound exhibits superior electrophilicity toward soft nucleophiles (e.g., enolates) compared to alkenyl analogues. For instance, alkenyl(phenyl)iodonium salts (e.g., 3ab) primarily facilitate α-vinylation but suffer from competing arylation unless electron-donating substituents (e.g., p-methoxyphenyl) are introduced to suppress radical pathways . In contrast, the ethynyl derivative achieves selective α-ethynylation without requiring radical inhibitors .
  • Counterion Effects: The BF₄⁻ counterion in this compound improves stability in polar solvents relative to triflates (OTf⁻) or tosylates (Ts⁻), which are prone to decomposition in chloroform or methanol .

Stability and Handling

This compound demonstrates moderate thermal stability but decomposes upon prolonged exposure to moisture. This contrasts with triflate-based iodonium salts, which decompose faster in protic solvents . Storage at −20°C under inert atmosphere is recommended to prevent hydrolysis .

Research Findings and Advancements

Recent studies highlight the unique role of this compound in synthesizing fluorinated biomolecules. For instance, it serves as a starting material for fluorinated cyclic peptides, where its ethynyl group is displaced by fluorine via HF treatment . Additionally, its use in nanocarbon synthesis via C₂ biradical generation underscores its versatility beyond traditional organic synthesis .

Biological Activity

Ethynyl(phenyl)iodonium tetrafluoroborate (PhIEtBF₄) is a hypervalent iodine compound that has garnered attention in both organic synthesis and biological research. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Overview of this compound

This compound is primarily utilized as an ethynylating reagent in organic synthesis. Its chemical formula is C₁₁H₈BF₄I, and it is known for its ability to introduce ethynyl groups into various substrates, particularly 1,3-dicarbonyl compounds. The compound is characterized by its stability and versatility in chemical reactions, making it a valuable tool in synthetic chemistry.

The primary mechanism of action for PhIEtBF₄ involves α-ethynylation , a process where the compound interacts with β-dicarbonyl compounds to facilitate the introduction of ethynyl groups. This reaction occurs under mild conditions and results in the formation of alkylidene carbenes, which can further undergo intramolecular reactions leading to complex cyclic structures.

Reaction Pathway

  • Formation of Alkylidene Carbenes : The interaction with enolate anions derived from 1,3-dicarbonyl compounds generates alkylidene carbenes.
  • Intramolecular Reactions : These carbenes can participate in C-H insertions or cyclization reactions, leading to various cyclic products.

Modification of Biomolecules

PhIEtBF₄ has been employed to modify biomolecules such as peptides and nucleotides. This modification aids in studying the structure and function of these biomolecules, providing insights into their biological roles.

Case Study: Ethynylation of Dicarbonyl Compounds

A significant study reported the use of PhIEtBF₄ for the ethynylation of 1,3-dicarbonyl compounds. The results indicated that this reagent could produce high yields of ethynylated products under optimized conditions. A summary of the reaction yields from various conditions is presented below:

Reaction Condition Time (h) Yield (%)
Method A274
Method B5.578
Method C371
Method D293
Method E1.563
Method F468
Method G578

This table illustrates the efficiency of PhIEtBF₄ in facilitating the ethynylation process across different experimental setups .

Toxicity and Safety Considerations

While PhIEtBF₄ is a valuable reagent in organic synthesis, it also poses certain risks:

  • Toxicity : Classified as harmful, it can cause skin burns and eye damage upon contact.
  • Handling Precautions : Caution is advised during handling due to its flammable nature and potential toxicity .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Ethynyl(phenyl)iodonium Tetrafluoroborate?

  • Methodology : The synthesis typically involves boron–iodine(III) exchange using phenylboronic acid and BF₃·OEt₂ in dichloromethane, followed by anion exchange with NaBF₄ to yield the tetrafluoroborate salt . For analogs like bis(aryl)iodonium salts, diaryliodonium precursors are treated with fluorinating agents (e.g., Selectfluor) in acetonitrile/acetic acid under reflux, followed by purification via silica gel chromatography . Yields range from 51% to 70%, with characterization via ¹H/¹³C/¹⁹F NMR and HRMS .

Q. How is the structure of this compound confirmed post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H NMR confirms aromatic proton environments (e.g., δ 8.40–7.55 ppm for aryl groups), while ¹³C NMR identifies carbonyl/aryl carbons (e.g., δ 165.1 ppm for ester groups). ¹⁹F NMR detects BF₄⁻ counterions at δ −147.7 ppm .
  • Mass Spectrometry : HRMS-ESI validates the molecular ion ([M − BF₄⁻]⁺), with deviations <1 ppm from theoretical values .
  • Melting Point Analysis : Used to assess purity (e.g., 201–203°C for diaryliodonium salts) .

Q. What solvent systems are optimal for reactions involving this compound?

  • Guidelines : Polar aprotic solvents (DMSO, MeCN) enhance iodonium ion stability, while alcoholic solvents (MeOH, TFE) promote nucleophilic substitution. For photochemical reactions, dichloromethane or toluene is preferred to study vinyl cation intermediates . Solvent choice directly impacts reaction pathways (e.g., Sₙi vs. Sₙ1 mechanisms) .

Advanced Research Questions

Q. How do solvent nucleophilicity and temperature influence the reaction mechanism of this compound?

  • Mechanistic Insights :

  • In nucleophilic solvents (e.g., MeOH), reactions proceed via a 10-I-3 iodonium intermediate, favoring Sₙi pathways with retention of configuration .
  • In non-nucleophilic solvents (e.g., CH₂Cl₂), 8-I-2 species dominate, leading to Sₙ1 mechanisms and carbocation rearrangements. For example, photolysis in MeOH yields vinyl ethers, while CH₂Cl₂ promotes β-fluorostyrene formation via Schiemann-type reactions .
  • Kinetic studies show solvolysis rates vary by 10⁶-fold between triflate and tetrafluoroborate salts due to counterion stability .

Q. How can researchers resolve contradictions in kinetic data for iodonium salt decomposition?

  • Troubleshooting Framework :

Control Experiments : Replicate conditions from literature (e.g., bis(pyridine)iodonium BF₄⁻ kinetics ). Use standardized UV-Vis or NMR monitoring to track halonium release rates.

Variable Isolation : Test ionic strength, solvent dielectric constant, and counterion effects (BF₄⁻ vs. OTf⁻) .

Computational Validation : Compare experimental activation energies with DFT-calculated transition states to identify outliers .

Q. What strategies mitigate instability or side reactions during aryl group transfer?

  • Optimization Approaches :

  • Low-Temperature Handling : Store iodonium salts at −20°C under inert atmosphere to prevent hydrolysis .
  • Additives : Use stabilizing ligands (e.g., pyridine) to reduce iodonium ylide formation .
  • Trapping Agents : Introduce nucleophiles (e.g., alcohols, carbon nucleophiles) to intercept reactive intermediates and suppress rearrangements .

Q. How does the electronic nature of substituents affect the reactivity of this compound?

  • Structure–Activity Relationships :

  • Electron-withdrawing groups (e.g., −NO₂, −CF₃O) enhance electrophilicity, accelerating aryl transfer but increasing susceptibility to hydrolysis .
  • Ortho-substituted aryl groups improve chemoselectivity in cross-coupling by sterically shielding the iodonium center .
  • Hammett studies correlate σ⁺ values with solvolysis rates, showing linear free-energy relationships for aryl-iodonium bond cleavage .

Methodological Resources

  • Synthetic Protocols : Detailed procedures for boron–iodine exchange and anion metathesis .
  • Characterization Templates : NMR spectral assignments (δ ranges, coupling constants) for iodonium salts .
  • Kinetic Models : Rate equations for solvolysis and halonium release .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethynyl(phenyl)iodonium Tetrafluoroborate
Reactant of Route 2
Ethynyl(phenyl)iodonium Tetrafluoroborate

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